Cas no 2097936-05-3 (2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide)

2-Bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a brominated benzamide derivative featuring a functionalized cyclohexenyl-hydroxymethyl moiety. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of complex heterocyclic frameworks. The presence of both bromo and hydroxy groups enables selective modifications, making it a valuable intermediate for pharmaceutical and agrochemical research. Its cyclohexenyl ring offers conformational flexibility, while the benzamide core provides stability for further derivatization. The compound's structural features make it suitable for applications in medicinal chemistry, including the development of bioactive molecules. Proper handling and storage under inert conditions are recommended to preserve its reactivity.
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide structure
2097936-05-3 structure
Product Name:2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
CAS No:2097936-05-3
MF:C14H16BrNO2
MW:310.186343193054
CID:5474048
PubChem ID:126851998
Update Time:2025-05-24

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS032456278
    • F5857-6561
    • 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
    • 2097936-05-3
    • Inchi: 1S/C14H16BrNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17)
    • InChI Key: CXAQCXCNKJQGEP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NCC1(C=CCCC1)O)=O

Computed Properties

  • Exact Mass: 309.03644g/mol
  • Monoisotopic Mass: 309.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.3Ų

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide Pricemore >>

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Additional information on 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

2-Bromo-N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]Benzamide: A Comprehensive Overview

The compound 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide (CAS No: 2097936-05-3) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine atom attached to a benzene ring, a cyclohexene ring with a hydroxyl group, and an amide functional group. The combination of these structural elements makes it a versatile compound with diverse reactivity and properties.

Recent studies have highlighted the importance of brominated aromatic compounds in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the bromine atom in 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide allows for various substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the cyclohexene ring with the hydroxyl group introduces steric and electronic effects that can influence the compound's reactivity and selectivity in different chemical environments.

The synthesis of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves multi-step processes, including bromination, cyclization, and amide formation. Researchers have explored various methodologies to optimize the synthesis of this compound, focusing on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. For instance, recent advancements in catalytic systems have enabled more efficient formation of the cyclohexene ring with high enantioselectivity.

In terms of applications, brominated aromatic amides like this compound are being investigated for their potential in drug design. The amide functional group is known for its ability to form hydrogen bonds, which is crucial for drug-receptor interactions. Moreover, the hydroxyl group on the cyclohexene ring can participate in additional hydrogen bonding or serve as a site for further functionalization, enhancing the compound's bioavailability and efficacy.

Recent research has also focused on the biological activity of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide and its derivatives. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties, making it a potential candidate for developing new therapeutic agents. Furthermore, its structural flexibility allows for modifications that could target specific biological pathways or diseases.

From an environmental perspective, there is growing interest in understanding the degradation pathways of brominated aromatic compounds to assess their environmental impact. Researchers are exploring biodegradation mechanisms and developing strategies to minimize the persistence of such compounds in ecosystems.

In conclusion, 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a multifaceted compound with significant potential across various fields. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing chemical science.

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